Bicyclo[3.2.1]octane-1-carbaldehyde
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Overview
Description
Bicyclo[3.2.1]octane-1-carbaldehyde is an organic compound featuring a bicyclic structure. This compound is notable for its rigid framework, which imparts unique chemical properties and reactivity. The bicyclo[3.2.1]octane system is a common motif in many biologically active natural products, making it a subject of interest in synthetic organic chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[3.2.1]octane-1-carbaldehyde can be synthesized through various methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by cyclopropane ring opening . Another method includes the double Michael addition of carbon nucleophiles to cyclic dienones . These reactions are typically carried out under controlled conditions to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized versions of the aforementioned synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.1]octane-1-carbaldehyde undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed
Oxidation: Bicyclo[3.2.1]octane-1-carboxylic acid
Reduction: Bicyclo[3.2.1]octane-1-methanol
Substitution: Various substituted bicyclo[3.2.1]octane derivatives
Scientific Research Applications
Bicyclo[3.2.1]octane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and as a scaffold for drug design.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bicyclo[3.2.1]octane-1-carbaldehyde involves its interaction with various molecular targets. The rigid bicyclic structure allows for specific binding interactions with enzymes and receptors, influencing biological pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane: Another bicyclic compound with a similar framework but different ring size.
Bicyclo[2.2.1]heptane: A smaller bicyclic system with distinct chemical properties.
Uniqueness
Bicyclo[3.2.1]octane-1-carbaldehyde is unique due to its specific ring size and the presence of an aldehyde functional group. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C9H14O |
---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
bicyclo[3.2.1]octane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O/c10-7-9-4-1-2-8(6-9)3-5-9/h7-8H,1-6H2 |
InChI Key |
HMCGOXDZKSJAIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C1)(C2)C=O |
Origin of Product |
United States |
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